molecular formula C10H16N2O3S B8705425 Tert-butyl 5-(hydroxymethyl)-4-methylthiazol-2-ylcarbamate

Tert-butyl 5-(hydroxymethyl)-4-methylthiazol-2-ylcarbamate

Cat. No.: B8705425
M. Wt: 244.31 g/mol
InChI Key: IUKJGZQDJHHXDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-(hydroxymethyl)-4-methylthiazol-2-ylcarbamate is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 5-(hydroxymethyl)-4-methylthiazol-2-ylcarbamate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiazole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(hydroxymethyl)-4-methylthiazol-2-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine in the presence of a catalyst such as iron(III) bromide.

Major Products Formed

    Oxidation: (5-Carboxyl-4-methyl-thiazol-2-yl)-carbamic acid tert-butyl ester.

    Reduction: (5-Hydroxymethyl-4-methyl-thiazol-2-yl)-methanol.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Tert-butyl 5-(hydroxymethyl)-4-methylthiazol-2-ylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Tert-butyl 5-(hydroxymethyl)-4-methylthiazol-2-ylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, potentially inhibiting their activity. This compound may also modulate signaling pathways by binding to specific receptors, thereby altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound with a simpler structure.

    (4-Methyl-thiazol-2-yl)-carbamic acid tert-butyl ester: Lacks the hydroxymethyl group.

    (5-Hydroxymethyl-thiazol-2-yl)-carbamic acid tert-butyl ester: Lacks the methyl group.

Uniqueness

Tert-butyl 5-(hydroxymethyl)-4-methylthiazol-2-ylcarbamate is unique due to the presence of both hydroxymethyl and methyl groups on the thiazole ring. This structural feature enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H16N2O3S

Molecular Weight

244.31 g/mol

IUPAC Name

tert-butyl N-[5-(hydroxymethyl)-4-methyl-1,3-thiazol-2-yl]carbamate

InChI

InChI=1S/C10H16N2O3S/c1-6-7(5-13)16-8(11-6)12-9(14)15-10(2,3)4/h13H,5H2,1-4H3,(H,11,12,14)

InChI Key

IUKJGZQDJHHXDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)OC(C)(C)C)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-tert-Butoxycarbonylamino-4-methyl-thiazole-5-carboxylic acid methyl ester (0.5 g) was dissolved in anhydrous THF (7 mL) and cooled to 0° C. and 1 eq of Lithium aluminum hydride (2M solution in THF) was added and stirred 1 h. Reaction was slowly warmed to RT and stirred for 6 h. Reaction was cooled to 0° C. and quenched with min amount of sat. Na2SO4 soln. White solid was filtered and washed with ethyl acetate (5 mL), filtrate was concentrated by rotavap and residue was dried in vacuum gave (5-Hydroxymethyl-4-methyl-thiazol-2-yl)-carbamic acid tert-butyl ester (0.4 g). This was used in the next reaction without further purification. 1H NMR (400 MHz, Acetone-d6) 4.6 (s, 2H), 2.1 (s, 3H), 1.5 (s, 9H).
Name
Quantity
7 mL
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solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

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